Scaffold Selectivity: 1,5- vs. 1,6-Naphthyridine Cores in c-Met Kinase Inhibition
A direct comparative study of 1,5- and 1,6-naphthyridine derivatives designed as c-Met kinase inhibitors revealed that the 1,6-naphthyridine core was a more promising structural motif for this target [1]. This finding highlights that the isomeric form of the naphthyridine scaffold is a critical determinant of kinase inhibitory activity. While specific IC50 values for the 1,5-naphthyridine series are not fully disclosed in the abstract, the study explicitly concludes that the 1,6-naphthyridine structure is superior for c-Met inhibition [1]. This evidence directly informs the scientific selection of 1,5-naphthyridin-3-amine dihydrochloride; its value proposition lies in applications where c-Met inhibition is not the primary objective, or where the distinct selectivity profile of the 1,5-isomer is advantageous for other kinase targets (e.g., ALK5, PI4K, Aurora kinases) as demonstrated in subsequent evidence items.
| Evidence Dimension | c-Met kinase inhibitory potential |
|---|---|
| Target Compound Data | 1,5-Naphthyridine derivatives (core scaffold) |
| Comparator Or Baseline | 1,6-Naphthyridine derivatives (core scaffold) |
| Quantified Difference | 1,6-Naphthyridine core identified as 'more promising' for c-Met inhibition [1]. |
| Conditions | In vitro c-Met kinase assay and anti-tumor activity against Hela and A549 cell lines [1]. |
Why This Matters
This data prevents misapplication of the 1,5-naphthyridine scaffold for c-Met projects and directs procurement toward validated applications (e.g., ALK5, PI4K, Aurora kinases).
- [1] Wu, J.F., et al. Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461. Bioorganic & Medicinal Chemistry Letters 2015, 25(16), 3251-3255. View Source
